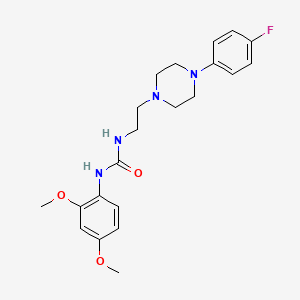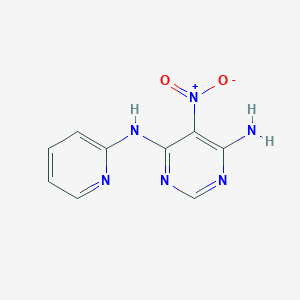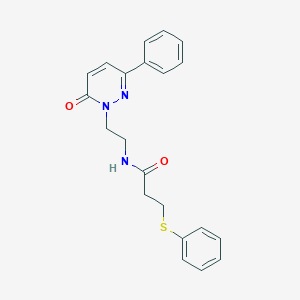
1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea, also known as Flibanserin, is a drug that has been researched for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin is a non-hormonal drug that acts on the central nervous system to enhance sexual desire.
Scientific Research Applications
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated for their corrosion inhibition effectiveness on mild steel in acidic solutions. These compounds demonstrate strong adsorption on the metal surface, forming a protective layer that significantly inhibits corrosion. The mixed mode of inhibition was confirmed through various electrochemical methods, indicating their potential as efficient corrosion inhibitors due to their strong interaction with the metal surface through the active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Antifungal Activity
Novel 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their thioxo derivatives have been synthesized and tested for their antifungal properties. These compounds, including those with a fluorophenyl urea moiety, showed promising fungitoxic action against specific fungi, demonstrating the potential of these derivatives in addressing agricultural and medicinal fungal challenges (Mishra, Singh, & Wahab, 2000).
Antimicrobial and Anti-HIV Activities
Derivatives containing piperazine and urea moieties have been explored for their antimicrobial and antiviral (specifically anti-HIV) properties. Research indicates that certain urea and thiourea derivatives of piperazine, especially when doped with specific functional groups, exhibit notable activity against HIV and various microbial pathogens. These findings highlight the therapeutic potential of these compounds in the development of new treatments for infectious diseases (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).
Synthesis of Polyamides with Nucleobase Components
Research into the synthesis of polyamides incorporating uracil and adenine has shown the creation of novel polymers with potential applications in biotechnology and materials science. These polymers, derived from reactions involving piperazine and other diamines, exhibit solubility in water and have molecular weights in the range of 1000–5000, suggesting their utility in diverse applications ranging from drug delivery systems to novel biomaterials (Hattori & Kinoshita, 1979).
Antitrypanosomal Activity
Compounds featuring the piperazine and urea moieties have been synthesized and evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. This research highlights the potential of these derivatives in developing new therapeutic agents for treating this neglected tropical disease, with some derivatives showing significant in vitro potency (Patrick et al., 2016).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-28-18-7-8-19(20(15-18)29-2)24-21(27)23-9-10-25-11-13-26(14-12-25)17-5-3-16(22)4-6-17/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFIUSKWBSIOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)





![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)


![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)